Crystallographic Conformation: Para-Fluoro Substitution Alters Molecular Packing Distinctly Compared to Ortho-Fluoro and Unsubstituted Analogs
A direct crystallographic comparison of phenyl 4-fluorobenzoate, phenyl 2-fluorobenzoate, and phenyl benzoate reveals that the molecular arrangement and conformation of phenyl 4-fluorobenzoate differ markedly from the other two compounds. The study demonstrates that an F atom at the para position (C4) exerts a significantly greater impact on molecular arrangement and conformation than an F atom at the ortho position (C2), relative to the unsubstituted phenyl benzoate (PB) baseline [1].
| Evidence Dimension | Influence of fluorine substitution position on crystal packing conformation relative to unsubstituted phenyl benzoate |
|---|---|
| Target Compound Data | Para-fluoro substitution (phenyl 4-fluorobenzoate) alters molecular arrangement and conformation significantly |
| Comparator Or Baseline | Ortho-fluoro substitution (phenyl 2-fluorobenzoate): does not affect molecular arrangement or conformation as much; Phenyl benzoate (PB): baseline arrangement/conformation |
| Quantified Difference | The F atom at C(4) produces a more substantial conformational deviation than the F atom at C(2) when compared to the PB reference structure. |
| Conditions | Single-crystal X-ray diffraction analysis; crystals grown from ethanol solution; data collected at room temperature |
Why This Matters
This solid-state packing difference directly impacts physical properties relevant to formulation, such as crystal habit, dissolution rate, and mechanical stability, which can affect downstream processing and product consistency in industrial and pharmaceutical applications.
- [1] Shibakami M, Sekiya A. Phenyl 2-Fluorobenzoate, Phenyl 4-Fluorobenzoate and Phenyl Benzoate. Acta Crystallographica Section C Crystal Structure Communications. 1995;51(2):326-330. doi:10.1107/S0108270194003653. View Source
